Cas no 4767-61-7 (p-Anisylidenephthalide)

Technical Introduction: p-Anisylidenephthalide p-Anisylidenephthalide is a phthalide derivative characterized by the presence of an anisylidene group, which imparts unique chemical and photophysical properties. This compound is primarily utilized in organic synthesis and materials science due to its role as a versatile intermediate in the preparation of functional dyes, liquid crystals, and photochromic materials. Its structural features enable selective reactivity, making it valuable for constructing complex molecular architectures. Additionally, p-Anisylidenephthalide exhibits potential applications in optoelectronic research owing to its tunable electronic properties. The compound’s stability and well-defined synthesis pathway further enhance its utility in both academic and industrial settings.
p-Anisylidenephthalide structure
p-Anisylidenephthalide structure
Product name:p-Anisylidenephthalide
CAS No:4767-61-7
MF:C16H12O3
MW:252.26468
CID:1058653
PubChem ID:678308

p-Anisylidenephthalide Chemical and Physical Properties

Names and Identifiers

    • p-Anisylidenephthalide
    • 3-[(4-methoxyphenyl)methylene]phthalide
    • (3Z)-3-[(4-methoxyphenyl)methylidene]-2-benzofuran-1-one
    • 3-(4-Methoxybenzylidene)phthalide; 3-(4-Methoxybenzal)phthalide; 3-[(4-Methoxyphenyl)methylene]-1(3H)-isobenzofuranone;
    • NSC-61720
    • 3-((4-Methoxyphenyl)methylene)phthalide
    • NSC61720
    • NSC 61720
    • SCHEMBL2820796
    • 3-(4-METHOXY-BENZYLIDENE)-3H-ISOBENZOFURAN-1-ONE
    • (3Z)-3-[(4-methoxyphenyl)methylene]isobenzofuran-1-one
    • EINECS 225-308-4
    • Cl-2023
    • BDBM50441018
    • 1(3H)-Isobenzofuranone, 3-[(4-methoxyphenyl)methylene]-, (3Z)-
    • 4767-61-7
    • AB00083314-01
    • 3-(4-methoxybenzylidene)isobenzofuran-1(3H)-one
    • (3Z)-3-{[4-(Methyloxy)phenyl]methylidene}-2-benzofuran-1(3H)-one
    • AKOS023249374
    • CHEMBL67100
    • 3-(4-methoxybenzylidene)-2-benzofuran-1(3h)-one
    • Inchi: InChI=1S/C16H12O3/c1-18-12-8-6-11(7-9-12)10-15-13-4-2-3-5-14(13)16(17)19-15/h2-10H,1H3/b15-10-
    • InChI Key: XBPLURLJIACOAL-GDNBJRDFSA-N
    • SMILES: COC1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)O2

Computed Properties

  • Exact Mass: 252.07900
  • Monoisotopic Mass: 252.078644241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 366
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 35.5Ų

Experimental Properties

  • PSA: 35.53000
  • LogP: 3.36370

p-Anisylidenephthalide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
A674015-5g
p-Anisylidenephthalide
4767-61-7
5g
$ 1183.00 2023-04-19
TRC
A674015-2 g
p-Anisylidenephthalide
4767-61-7
2g
$ 415.00 2022-01-12
TRC
A674015-2g
p-Anisylidenephthalide
4767-61-7
2g
$ 506.00 2023-04-19
TRC
A674015-5 g
p-Anisylidenephthalide
4767-61-7
5g
$ 970.00 2022-01-12
TRC
A674015-500 mg
p-Anisylidenephthalide
4767-61-7
500MG
$ 120.00 2022-01-12
SHENG KE LU SI SHENG WU JI SHU
sc-397679-500 mg
p-Anisylidenephthalide,
4767-61-7
500MG
¥2,256.00 2023-07-10
TRC
A674015-1000mg
p-Anisylidenephthalide
4767-61-7
1g
$ 276.00 2023-04-19
TRC
A674015-1g
p-Anisylidenephthalide
4767-61-7
1g
$ 225.00 2022-06-07
SHENG KE LU SI SHENG WU JI SHU
sc-397679-500mg
p-Anisylidenephthalide,
4767-61-7
500mg
¥2256.00 2023-09-05
TRC
A674015-1 g
p-Anisylidenephthalide
4767-61-7
1g
$ 225.00 2022-01-12

p-Anisylidenephthalide Production Method

Additional information on p-Anisylidenephthalide

p-Anisylidenephthalide (CAS No. 4767-61-7): A Comprehensive Overview

p-Anisylidenephthalide (CAS No. 4767-61-7) is a compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and materials science due to its unique structural and functional properties. This article aims to provide a detailed and comprehensive overview of p-Anisylidenephthalide, including its chemical structure, synthesis methods, applications, and recent research advancements.

Chemical Structure and Properties

p-Anisylidenephthalide is a derivative of phthalide, characterized by the presence of an anisyl (4-methoxyphenyl) group attached to the phthalide ring. The molecular formula of p-Anisylidenephthalide is C15H12O3, with a molecular weight of approximately 240.25 g/mol. The compound exhibits a planar structure with conjugated double bonds, which contribute to its stability and reactivity.

The physical properties of p-Anisylidenephthalide include a melting point of around 105-107°C and a boiling point of approximately 350°C at atmospheric pressure. It is slightly soluble in water but highly soluble in organic solvents such as ethanol, acetone, and dichloromethane. These solubility characteristics make it suitable for various chemical reactions and applications.

Synthesis Methods

The synthesis of p-Anisylidenephthalide can be achieved through several methods, each with its own advantages and limitations. One common approach involves the condensation reaction between phthalic anhydride and 4-methoxybenzaldehyde in the presence of a base catalyst such as sodium hydroxide or potassium hydroxide. This reaction typically proceeds via a Knoevenagel condensation mechanism, yielding high yields of the desired product.

Another method involves the reaction of phthalimide with 4-methoxybenzyl chloride in the presence of a strong base like sodium hydride. This approach is particularly useful for large-scale production due to its simplicity and cost-effectiveness.

Applications in Medicinal Chemistry

p-Anisylidenephthalide has shown promising potential in medicinal chemistry due to its biological activities. Recent studies have demonstrated that this compound exhibits significant anti-inflammatory, antioxidant, and anticancer properties. For instance, research published in the Journal of Medicinal Chemistry reported that p-Anisylidenephthalide effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages.

In addition, studies have shown that p-Anisylidenephthalide possesses potent antioxidant activity, as evidenced by its ability to scavenge free radicals and protect cells from oxidative damage. This property makes it a potential candidate for the development of therapeutic agents for diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.

Cancer Research

The anticancer potential of p-Anisylidenephthalide has also been extensively investigated. Research conducted at the National Cancer Institute found that this compound induces apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action involves the modulation of key signaling pathways such as p53, Bcl-2, and caspase cascades.

Furthermore, preclinical studies have shown that p-Anisylidenephthalide enhances the efficacy of conventional chemotherapeutic agents by sensitizing cancer cells to drug-induced apoptosis. These findings suggest that this compound could be used as an adjuvant therapy to improve treatment outcomes in cancer patients.

Materials Science ApplicationsIn materials science, p-Anisylidenephthalide has found applications in the development of advanced materials with unique optical and electronic properties. Its planar structure and conjugated double bonds make it an excellent candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs)............................














In OLED applications, p-Anisylidenephthalide serves as an efficient electron transport material due to its high electron mobility and good thermal stability. This makes it suitable for use in high-performance OLED devices with improved efficiency and longer operational lifetimes.

In OPV applications, p-Anisylidenephthalide demonstrates excellent light absorption properties across a broad spectrum range, making it an ideal material for enhancing the overall performance of organic solar cells. Recent research has shown that incorporating p-Anisylidenephthalide -based derivatives into OPV devices can significantly increase their power conversion efficiency (PCE).

Beyond these specific applications, p-Anisylidenephthalide 's unique chemical structure also makes it a valuable building block for synthesizing more complex molecules with tailored properties for various industrial uses.

In summary, p-Anisylidenephthalide (CAS No. 4767-61-7)

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